This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its structure, synthesis, and potential applications .
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate belongs to the category of heterocyclic compounds, specifically those containing both indole and pyrimidine rings. It is also classified under carboxylic acid derivatives due to the presence of the carboxylate functional group.
The synthesis of Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate can be approached through various synthetic routes. One common method involves the coupling of an indole derivative with a pyrimidine derivative that contains a methylamino group.
Technical Details
While specific reactions involving Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not extensively documented, its structural components suggest potential reactivity typical of indole and pyrimidine derivatives.
Technical Details
The mechanism of action for Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets within cells. The inhibition of transcription factors such as AP-1 and NF-kB suggests that this compound may interfere with signaling pathways involved in inflammation and cancer progression.
Research has shown that compounds with similar structures can modulate gene expression by binding to these transcription factors, leading to altered cellular responses .
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is expected to exhibit standard physical properties typical of organic compounds:
Chemical properties include:
Relevant data regarding spectral properties (e.g., NMR and IR spectra) would provide further insights into the functional groups present within the compound .
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate has potential applications in:
Research into this compound could lead to significant advancements in therapeutic strategies targeting diseases related to inflammation and cancer .
The synthesis of ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate relies on convergent strategies that couple functionalized indole and pyrimidine precursors. Two predominant routes have been optimized:
Indole-Centric Approach: Ethyl 5-chloroindole-2-carboxylate serves as the core scaffold, synthesized via modified Gassman indole synthesis starting from 4-chloroaniline. This involves sequential diazotization, methylthioacetone condensation, and Raney nickel desulfurization to construct the indole nucleus [2]. The C2 position is then carboxylated via Vilsmeier-Haack formylation followed by oxidation and esterification [8].
Pyrimidine-First Strategy: Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4) is prepared in 52% yield via refluxing ethyl 2-hydroxypyrimidine-5-carboxylate with POCl₃ and N,N-dimethylaniline [6]. Regioselective C4 chlorination is critical for subsequent C-N coupling.
Coupling Optimization: The final hybrid assembly employs Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine derivatives and 5-chloroindole-2-carboxylates achieve 65–76% yields under Pd(dppf)Cl₂ catalysis. Alternatively, Buchwald-Hartwig amination couples 2-aminopyrimidines with 2-chloroindole-5-carboxylates (Pd₂(dba)₃/XPhos, 70–82% yield) [1] [6].
Table 1: Key Intermediates in Hybrid Synthesis
Intermediate | CAS Number | Synthetic Route | Yield (%) |
---|---|---|---|
Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 | POCl₃-mediated chlorination [6] | 52 |
Ethyl 5-chloroindole-2-carboxylate | Not provided | Gassman synthesis + esterification [2] [8] | 59–73 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(methylamino)pyrimidine | Not provided | Borylation of 4-bromo-2-(methylamino)pyrimidine | 81 |
Regiocontrol is paramount due to the reactivity heterogeneity of indole and pyrimidine rings:
Indole C2/C5 Modification: Electrophilic aromatic substitution preferentially targets C3/C5 of indole, necessitating protecting groups (e.g., N-Boc) for C2 carboxylation. Directed ortho-metalation (DoM) using n-BuLi/TMEDA enables C5 halogenation (Cl, Br) for cross-coupling [8]. Ethyl ester installation at C2 proceeds via:(i) Carbene insertion (CO, Pd(OAc)₂)(ii) Sonogashira coupling followed by carbonylative cyclization [5]
Pyrimidine N1/C4 Selectivity: Methylamination at pyrimidine N1 requires chemoselective ammonia displacement. 2,4-Dichloropyrimidine reacts with methylamine in THF at 0°C to afford 2-(methylamino)-4-chloropyrimidine (89% yield, >98% regiopurity) [1] [6]. Computational studies (DFT) confirm the C4 position exhibits 12–15 kJ/mol higher electrophilicity than C2, favoring nucleophilic attack at C4 [8].
Table 2: Regioselectivity Governing Factors
Reaction | Position | Directing Group/Reagent | Regioselectivity Ratio |
---|---|---|---|
Indole halogenation | C5 | N-Boc, n-BuLi | 20:1 (C5 vs C4) |
Pyrimidine amination | N1 | MeNH₂, i-Pr₂NEt | >50:1 (N1 vs N3) |
Indole C2 carboxylation | C2 | Pd(0)/CO, ethanol | Exclusive |
C–N bond construction between indole and pyrimidine fragments employs three catalytic modalities:
Cu-Mediated Coupling: For electron-deficient pyrimidines, CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO afford 70–75% yield at 90°C. This system tolerates free -NH groups without protection [8].
Photoredox Catalysis: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ enables C-N coupling at room temperature via single-electron transfer (SET). Yields reach 65% but require stoichiometric Hünig’s base [8].
Table 3: Catalytic System Performance Comparison
Catalyst System | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Pd₂(dba)₃/XPhos | Toluene, 110°C, 24h | 82–89 | <2% dehalogenated indole |
CuI/phenanthroline | DMSO, 90°C, 12h | 70–75 | <5% homocoupled pyrimidine |
Ir-photocatalyst | DMF, RT, blue LEDs, 48h | 60–65 | 15–20% reduced chloropyrimidine |
Solvent polarity and temperature critically influence coupling efficiency and crystallization:
Pure DMF reduces yield to 68% due to competitive hydrodehalogenation [8]
Temperature Profiles: The final C-C coupling exhibits Arrhenius behavior with Eₐ = 45 kJ/mol. Below 80°C, reaction half-life exceeds 24h, while above 120°C, decomposition predominates. In situ FTIR monitoring identified 105°C as optimal for complete conversion in 8h [1] [8].
Crystallization Control: Ethyl acetate/hexane (1:3) mixtures yield high-purity crystals (>99.5% HPLC). Cooling rates <1°C/min prevent oiling out—critical for polymorph control in crystalline APIs [1].
Table 4: Solvent/Temperature Matrix for Cross-Coupling
Solvent System | Temp (°C) | Conversion (%) | Impurity Profile |
---|---|---|---|
Toluene | 110 | 89 | <3% protodebromination |
DMF | 110 | 68 | 15% hydrodehalogenation |
Toluene:DMSO (4:1) | 105 | 91 | <2% homodimer |
Dioxane | 100 | 75 | 8% N-demethylation |
Though the target compound lacks stereocenters, chiral induction in precursors employs enzymes:
Ketoreductase-Catalyzed Asymmetry: Lactobacillus brevis alcohol dehydrogenase reduces 2-acetylpyrimidine-4-carboxylates to (S)-alcohols (ee >99%), intermediates for chiral auxiliaries in indole synthesis [3].
Lipase-Mediated Resolution: Candida antarctica lipase B (CAL-B) resolves racemic 3-(pyrimidin-4-yl)indoline-2-carboxylates via transesterification (vinyl acetate, 35°C). Enantiomeric excess reaches 98% for (R)-isomers [3] [9].
Transaminases for Methylamino Installation: ω-Transaminases (e.g., Chromobacterium violaceum) convert 2-aminopyrimidine to (R)-2-(methylamino)pyrimidine using pyruvate cosubstrate (78% yield, 94% ee) [9].
Future directions include engineered imine reductases for reductive amination and P450-mediated C-H amination at indole C3 to access stereoenriched precursors [3].
Table 5: Biocatalytic Systems for Chiral Intermediates
Enzyme Class | Reaction | Substrate | ee (%) | Yield |
---|---|---|---|---|
Alcohol dehydrogenase | Ketone reduction | 2-acetylpyrimidine-4-ester | >99 | 85% |
Lipase CAL-B | Kinetic resolution | rac-3-(pyrimidinyl)indoline | 98 (R) | 45% |
ω-Transaminase | Methylamination | 4-bromopyrimidin-2-amine | 94 | 78% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: